molecular formula C58H78N8O8 B612067 AZD5582

AZD5582

货号: B612067
分子量: 1015.3 g/mol
InChI 键: WLMCRYCCYXHPQF-ZVMUOSSASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD5582 is a small-molecule inhibitor of inhibitor of apoptosis proteins (IAPs), primarily targeting XIAP (X-linked IAP), cIAP1, and cIAP2 by binding to their BIR3 domains . It functions as a SMAC (Second Mitochondrial Activator of Caspases) mimetic, competitively displacing caspases from IAPs to restore apoptosis in cancer cells . This compound has demonstrated potent anti-tumor activity across diverse malignancies, including hepatocellular carcinoma (HCC), pancreatic cancer, head and neck squamous cell carcinoma (HNSCC), and acute myeloid leukemia (AML) .

准备方法

Structural Design and Rationale for Dimerization

AZD5582 was engineered as a bivalent compound based on the endogenous AVPI (Ala-Val-Pro-Ile) tetrapeptide motif of SMAC, which naturally binds to the baculoviral IAP repeat (BIR) domains of IAPs . Dimerization was critical to enhance binding avidity and selectivity for the BIR3 domains of cIAP1, cIAP2, and XIAP. The dimeric structure enables simultaneous engagement of two BIR3 domains, thereby potentiating displacement of caspase-9 and activation of apoptosis pathways .

Key structural features include :

  • Symmetrical linker : A non-peptidic spacer connecting two AVPI-derived pharmacophores, optimizing steric compatibility with target proteins.

  • Hydrophobic modifications : Introduction of lipophilic groups to improve membrane permeability and oral bioavailability.

  • Stability enhancements : Reduction of metabolic cleavage sites through substitution of labile peptide bonds with stable bioisosteres .

Synthetic Pathway and Optimization

The synthesis of this compound followed a multi-step process focused on achieving high purity and scalability. While explicit reaction schemes are proprietary, available data indicate the following generalized steps:

Monomer Synthesis

  • Solid-phase peptide synthesis (SPPS) : The AVPI motif was assembled using Fmoc chemistry, with proline and isoleucine residues incorporated to preserve conformational rigidity .

  • Post-translational modifications : The N-terminal alanine was functionalized with a carboxylic acid group to enable dimerization via amide bond formation.

Dimerization Strategy

  • Linker selection : A polyethylene glycol (PEG)-based spacer was initially tested but replaced with a rigid aromatic linker to reduce flexibility and enhance target engagement .

  • Coupling reagents : Carbodiimide-mediated amidation (e.g., EDC/HOBt) was employed to conjugate the monomers, followed by purification via reverse-phase HPLC to isolate the dimeric product .

Physicochemical Optimization

Critical parameters addressed during synthesis included:

  • Aqueous solubility : Introduction of polar substituents to counteract the hydrophobic nature of the dimer.

  • Plasma stability : Methylation of vulnerable ester bonds to prevent enzymatic degradation .

Analytical Characterization

This compound was rigorously characterized to confirm structural integrity and purity:

Parameter Method Result
Molecular weightESI-MS868.9 Da (calculated), 869.2 Da (observed)
PurityRP-HPLC>98% (254 nm)
Binding affinity (IC₅₀)Fluorescence polarizationcIAP1: 15 nM; cIAP2: 21 nM; XIAP: 15 nM
LogPChromatographic assay3.2 ± 0.1

Pharmacokinetic and Formulation Considerations

To achieve therapeutic plasma concentrations, this compound was formulated for intravenous administration. Key pharmacokinetic parameters from preclinical studies include:

Species Dose (mg/kg) Cₘₐₓ (ng/mL) AUC₀–₂₄ₕ (ng·h/mL) t₁/₂ (h)
Mouse3.08025129.9
Rhesus macaque0.12942399.9

Data derived from xenograft and SIV latency reversal studies .

Notably, the terminal half-life (~10 hours) supported weekly dosing in clinical models, while the low volume of distribution (Vd = 1.2 L/kg) suggested limited tissue penetration .

Scalability and Process Refinement

Industrial-scale production required adjustments to ensure cost-effectiveness:

  • Catalytic asymmetric synthesis : Replacement of chiral auxiliaries with enantioselective catalysts to streamline monomer production.

  • Continuous flow chemistry : Adoption of flow reactors for dimerization to enhance yield and reduce side reactions .

Challenges and Iterative Improvements

Early iterations of this compound faced hurdles such as:

  • Off-target effects : Initial dimers activated canonical NF-κB pathways, necessitating structural tweaks to restrict activity to noncanonical NF-κB .

  • Cytokine release syndrome (CRS) : At high doses, systemic inflammation was observed, leading to dose-limiting adjustments in later phases .

Comparative Analysis of Analogues

This compound outperformed monomeric SMAC mimetics in preclinical models:

Compound cIAP1 IC₅₀ (nM) Apoptosis EC₅₀ (nM) Oral bioavailability (%)
This compound150.422
LCL161321.215
Birinapant452.1<5

Data aggregated from IAP antagonist studies .

科学研究应用

Applications in Oncology

1. Anti-Tumor Activity

AZD5582 has shown promise in treating various cancers, particularly pancreatic cancer. In preclinical studies, it induced apoptosis in pancreatic cancer cells by targeting cIAP1 and XIAP, leading to downregulation of Mcl-1, a protein that promotes cell survival. The efficacy of this compound was found to depend on the expression levels of p-Akt and p-XIAP within the tumor microenvironment .

Table 1: Summary of Anti-Tumor Effects of this compound

Cancer TypeMechanism of ActionEfficacy Observed
Pancreatic CancerInduces apoptosis via IAP inhibitionSignificant reduction in tumor growth
Other CancersEnhances immune response and apoptosisVariable efficacy depending on context

2. Combination Therapies

This compound has been evaluated in combination with other therapeutic agents to enhance its anti-tumor effects. For instance, combining this compound with venetoclax (another anti-cancer drug) showed improved outcomes in patient-derived xenograft models . This suggests that this compound may be a valuable component in multi-drug regimens for cancer treatment.

Applications in HIV Research

1. Latency Reversal

This compound has been investigated as a latency-reversing agent for HIV/SIV. Studies demonstrated that it effectively induces viral RNA expression in latently infected CD4+ T cells, thus facilitating the potential clearance of these cells through immune-mediated mechanisms .

Table 2: Efficacy of this compound in HIV/SIV Research

Study FocusFindingsImplications
Latency ReversalInduced viral RNA expression in humanized micePotential strategy for HIV eradication
Combination with AntibodiesEnhanced latency reversal when combined with IL-15 superagonistsImproved therapeutic strategies for HIV cure

2. Pediatric Applications

Research also explored the use of this compound in pediatric models of SIV infection. While efficacy was lower than in adult models, this compound still induced on-ART viremia in a significant percentage of treated infant rhesus macaques . This highlights the need for tailored approaches when considering latency-reversing therapies for children.

Case Studies

Case Study 1: Pancreatic Cancer Treatment
In a study involving human pancreatic cancer cells, this compound demonstrated significant anti-tumor activity by inducing apoptosis through the downregulation of Mcl-1. The study indicated that sensitivity to this compound was influenced by the phosphorylation status of XIAP and Akt, suggesting potential biomarkers for patient selection .

Case Study 2: HIV Latency Reversal
A study conducted on SIV-infected rhesus macaques showed that this compound could reactivate latent viruses effectively. When used alongside SIV-specific antibodies and IL-15 superagonists, there was a notable reduction in viral reservoirs, underscoring its potential role in combination therapies aimed at achieving an HIV cure .

相似化合物的比较

Key Mechanisms :

  • Apoptosis Induction : AZD5582 degrades cIAP1 and XIAP, leading to caspase-3/7 activation and subsequent apoptosis .
  • Synergy with Therapies : Enhances efficacy of microwave ablation, radiotherapy, and chemotherapy by sensitizing tumor cells to apoptosis .
  • Immune Modulation : Increases CD8+ T-cell infiltration and reduces Foxp3+ regulatory T-cells in the tumor microenvironment (TME), promoting anti-tumor immunity .
  • Downregulation of Mcl-1 : this compound reduces levels of the anti-apoptotic Bcl-2 family protein Mcl-1, further promoting cell death .

Toxicity Profile :

  • Selectivity: Minimal impact on normal cells (e.g., peripheral blood mononuclear cells) compared to transformed cell lines .

Efficacy and Selectivity

Compound Target(s) IC50 (nM) Key Applications Synergy with Therapies
This compound XIAP, cIAP1, cIAP2 15–21 nM (BIR3 binding) HCC, PC, HNSCC, AML, HIV latency reversal Radiotherapy, TRAIL, chemotherapy
LCL161 XIAP, cIAP1 ~100 nM Solid tumors, myeloma Chemotherapy, TNF-α
Birinapant XIAP, cIAP1/2 66–210 nM AML, lymphoma Venetoclax, barasertib
Embelin XIAP (BIR3 domain) ~4.1 µM Preclinical models None reported
AT406 XIAP, cIAP1 ~30 nM AML, solid tumors Chemotherapy

Key Findings :

  • Potency : this compound exhibits superior potency (IC50: 15–21 nM) compared to birinapant (IC50: 66–210 nM) and LCL161 (IC50: ~100 nM) in AML and pancreatic cancer models .
  • Broad Applications : Unlike LCL161 or embelin, this compound has shown efficacy in both solid tumors (e.g., HCC, HNSCC) and hematological malignancies (AML) .

Mechanisms of Action

  • This compound vs. Birinapant : Both degrade cIAP1, but this compound additionally downregulates Mcl-1, enhancing apoptosis in XIAP-resistant cancers .
  • This compound vs. Embelin : Embelin directly binds XIAP’s BIR3 domain but lacks efficacy against cIAP1/2, limiting its utility in cIAP1-driven cancers .
  • This compound vs. TRAIL Combinatorial Therapies : this compound synergizes with TRAIL by suppressing cFLIP, Mcl-1, and IAPs, overcoming TRAIL resistance in neuroblastoma and pancreatic cancer .

Key Observations :

  • This compound’s low toxicity in vital organs (liver, kidneys) contrasts with LCL161’s hepatotoxicity and birinapant’s gastrointestinal effects .
  • In HIV models, this compound caused only transient fever in 1/12 primates, underscoring its safety .

Biomarker-Driven Efficacy

  • p-Akt/XIAP Phosphorylation : Tumors with phosphorylated Akt/XIAP (e.g., Capan-2 pancreatic cancer) are resistant to this compound, guiding patient stratification .
  • CD8+ T-cell Infiltration: this compound uniquely enhances CD8+ T-cell recruitment in immunocompetent models, a feature absent in other IAP inhibitors .

生物活性

AZD5582 is a potent small molecule that functions as a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, primarily acting as an inhibitor of apoptosis proteins (IAPs). This compound has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and HIV latency reversal. Below, we delve into the mechanisms of action, therapeutic potential, and significant research findings related to this compound.

This compound exerts its biological effects by targeting various IAPs, including X-linked IAP (XIAP) and cellular IAPs (cIAP1 and cIAP2). The compound binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9, thereby promoting apoptosis in cancer cells. The IC50 values for this compound are reported as 15 nM for XIAP and cIAP1, and 21 nM for cIAP2 .

Key Mechanisms:

  • Inhibition of PI3K/AKT Signaling : this compound has been shown to induce apoptosis in pancreatic cancer cells by inhibiting the PI3K/AKT pathway .
  • Activation of ncNFκB Pathway : The compound activates the non-canonical NFκB signaling pathway, which is crucial for reversing HIV latency in infected cells .

Biological Activity in Cancer

This compound has demonstrated significant anti-cancer activity across various studies. Its effects have been explored in different cancer types, including pancreatic cancer and breast cancer.

Case Study: Pancreatic Cancer

In a study focused on pancreatic cancer (PC), this compound was identified as an effective SHCBP1 inhibitor. It was found to restrain tumor growth in cell lines, organoids, and patient-derived xenografts by inducing apoptosis through the inhibition of PI3K/AKT signaling pathways .

Case Study: Breast Cancer

In breast cancer models, this compound caused tumor regression in xenograft-bearing mice. It induced apoptosis in MDA-MB-231 breast cancer cells by degrading cIAP1 and cIAP2 .

Biological Activity in HIV Latency Reversal

This compound has shown promise as a latency-reversing agent (LRA) for HIV. In various studies, it has been demonstrated to activate latent HIV reservoirs in ART-suppressed individuals.

Key Findings:

  • Activation of Viral Transcripts : this compound treatment increased viral RNA levels in CD4+ T cells from HIV-infected patients. This suggests that this compound can effectively reverse HIV latency by enhancing ncNFκB pathway activation .
  • Combination Therapies : In studies involving SIV-infected rhesus macaques, this compound was used alongside SIV-specific antibodies and IL-15 superagonists (N-803). This combination not only induced viral reactivation but also reduced total SIV-DNA levels in lymph nodes .

Research Findings Summary

Study Focus Findings Reference
Pancreatic CancerInduces apoptosis via PI3K/AKT inhibition; effective against PC cell lines and xenografts
Breast CancerCauses tumor regression; induces apoptosis by degrading IAPs
HIV Latency ReversalActivates latent HIV reservoirs; increases viral RNA levels
Combination Therapy with N-803Enhances latency reversal; reduces SIV-DNA in lymph nodes

属性

IUPAC Name

(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(1S,2R)-2-[6-[[(1S,2R)-1-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-2,3-dihydro-1H-inden-2-yl]oxy]hexa-2,4-diynoxy]-2,3-dihydro-1H-inden-1-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H78N8O8/c1-37(59-3)53(67)61-49(39-21-9-7-10-22-39)57(71)65-31-19-29-45(65)55(69)63-51-43-27-15-13-25-41(43)35-47(51)73-33-17-5-6-18-34-74-48-36-42-26-14-16-28-44(42)52(48)64-56(70)46-30-20-32-66(46)58(72)50(40-23-11-8-12-24-40)62-54(68)38(2)60-4/h13-16,25-28,37-40,45-52,59-60H,7-12,19-24,29-36H2,1-4H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)/t37-,38-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMCRYCCYXHPQF-ZVMUOSSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3C(CC4=CC=CC=C34)OCC#CC#CCOC5CC6=CC=CC=C6C5NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)OCC#CC#CCO[C@@H]5CC6=CC=CC=C6[C@@H]5NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H78N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1015.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。